molecular formula C13H11N3S B7590116 N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline

N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline

Cat. No. B7590116
M. Wt: 241.31 g/mol
InChI Key: VGIZGOXTDIEGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been found to have unique properties that make it useful in the development of new drugs, as well as in the study of biological processes.

Mechanism of Action

The mechanism of action of N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. This compound has also been found to have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-viral properties, this compound has also been found to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline in lab experiments is its potent activity against cancer cells and viruses. This makes it a valuable tool for studying the mechanisms of these diseases and for developing new treatments. However, one limitation of using this compound is its toxicity, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline. One area of interest is the development of new drugs for the treatment of cancer and viral infections. Another potential application is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's, where this compound has shown promise in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline involves a series of chemical reactions that require specialized equipment and expertise. One of the most common methods for synthesizing this compound is through the reaction of 2-aminopyridine with 2-chloro-1,3-thiazole in the presence of a base. This reaction results in the formation of the desired compound, which can then be purified through various techniques.

Scientific Research Applications

N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline has been used in a variety of scientific research applications. One of the most promising areas of research involves the development of new drugs for the treatment of various diseases. This compound has been found to have potent activity against certain types of cancer cells, as well as against viruses such as HIV.

properties

IUPAC Name

N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-2-5-10(6-3-1)15-9-12-16-11-7-4-8-14-13(11)17-12/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIZGOXTDIEGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline

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